molecular formula C18H20O2Si B14715280 Dimethylbis[(1-phenylethenyl)oxy]silane CAS No. 6651-32-7

Dimethylbis[(1-phenylethenyl)oxy]silane

Cat. No.: B14715280
CAS No.: 6651-32-7
M. Wt: 296.4 g/mol
InChI Key: HQRORXAFGQDUHX-UHFFFAOYSA-N
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Description

Dimethylbis[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C18H20O2Si. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a silicon atom via oxygen atoms. It is used in various chemical applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylbis[(1-phenylethenyl)oxy]silane can be synthesized through the reaction of dimethyldichlorosilane with phenylethenol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

(CH3)2SiCl2+2C6H5CH=CH2OH(CH3)2Si(OCH=CHC6H5)2+2HCl\text{(CH}_3)_2\text{SiCl}_2 + 2 \text{C}_6\text{H}_5\text{CH=CH}_2\text{OH} \rightarrow \text{(CH}_3)_2\text{Si(OCH=CHC}_6\text{H}_5)_2 + 2 \text{HCl} (CH3​)2​SiCl2​+2C6​H5​CH=CH2​OH→(CH3​)2​Si(OCH=CHC6​H5​)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dimethylbis[(1-phenylethenyl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides.

    Reduction: The compound can be reduced to form silanes with hydrogenated phenylethenyl groups.

    Substitution: The silicon-oxygen bonds can be cleaved and substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products:

Scientific Research Applications

Dimethylbis[(1-phenylethenyl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which dimethylbis[(1-phenylethenyl)oxy]silane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The phenylethenyl groups provide a hydrophobic environment, while the silicon-oxygen bonds offer sites for chemical modification. This dual functionality allows the compound to participate in a variety of chemical reactions and interactions .

Comparison with Similar Compounds

    Dimethyldichlorosilane: Lacks the phenylethenyl groups, making it less reactive in certain applications.

    Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylethenyl groups, leading to different reactivity and applications.

    Tetramethylsilane: A simpler structure with four methyl groups, used primarily as a reference standard in NMR spectroscopy.

Uniqueness: Dimethylbis[(1-phenylethenyl)oxy]silane is unique due to its combination of phenylethenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and the ability to undergo further chemical modifications .

Properties

CAS No.

6651-32-7

Molecular Formula

C18H20O2Si

Molecular Weight

296.4 g/mol

IUPAC Name

dimethyl-bis(1-phenylethenoxy)silane

InChI

InChI=1S/C18H20O2Si/c1-15(17-11-7-5-8-12-17)19-21(3,4)20-16(2)18-13-9-6-10-14-18/h5-14H,1-2H2,3-4H3

InChI Key

HQRORXAFGQDUHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC(=C)C1=CC=CC=C1)OC(=C)C2=CC=CC=C2

Origin of Product

United States

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